3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C16H14Cl2N2O4 It is a benzamide derivative characterized by the presence of chloro, ethoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Ethoxylation: Introduction of the ethoxy group.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The ethoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro groups.
Reduction: Formation of 3,5-dichloro-4-ethoxy-N-(2-methyl-4-aminophenyl)benzamide.
Oxidation: Formation of carboxylic acids or aldehydes from the ethoxy group.
Scientific Research Applications
3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-ethoxy-N-(2-methyl-4-aminophenyl)benzamide: A reduced form with an amine group instead of a nitro group.
3,5-dichloro-4-ethoxy-N-(2-methyl-4-hydroxyphenyl)benzamide: A derivative with a hydroxyl group.
Uniqueness
3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ethoxy) groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-3-24-15-12(17)7-10(8-13(15)18)16(21)19-14-5-4-11(20(22)23)6-9(14)2/h4-8H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMMHKMXUKEWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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